molecular formula C25H24N4O2S2 B11632929 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11632929
M. Wt: 476.6 g/mol
InChI Key: GQMBIJPXSLTYHK-HKWRFOASSA-N
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Description

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups, including a thiazolidinone ring, a piperidine ring, and a pyridopyrimidinone core

Preparation Methods

The synthesis of 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group.

    Construction of the Pyridopyrimidinone Core: This step involves the cyclization of a pyridine derivative with a suitable precursor to form the pyridopyrimidinone core.

    Final Coupling Reaction: The final step involves coupling the thiazolidinone and piperidine intermediates with the pyridopyrimidinone core under specific conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar compounds to 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one include other thiazolidinone derivatives, piperidine-containing compounds, and pyridopyrimidinone analogs. These compounds may share some structural features but differ in their specific functional groups or overall molecular architecture. The uniqueness of the target compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties.

Some similar compounds include:

    Thiazolidinone Derivatives: Compounds with a thiazolidinone ring, such as certain anti-inflammatory agents.

    Piperidine-Containing Compounds: Molecules like piperidine-based pharmaceuticals used in various therapeutic applications.

    Pyridopyrimidinone Analogs: Compounds with a pyridopyrimidinone core, which may have applications in medicinal chemistry.

Properties

Molecular Formula

C25H24N4O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O2S2/c1-17-8-10-18(11-9-17)16-29-24(31)20(33-25(29)32)15-19-22(27-12-4-2-5-13-27)26-21-7-3-6-14-28(21)23(19)30/h3,6-11,14-15H,2,4-5,12-13,16H2,1H3/b20-15-

InChI Key

GQMBIJPXSLTYHK-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCCCC5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCCCC5)SC2=S

Origin of Product

United States

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